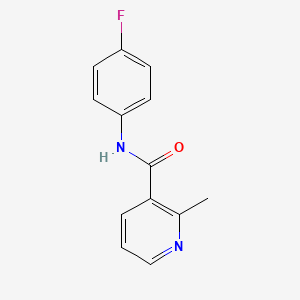
2-(1-methyl-1H-indol-3-yl)-N-(5-oxopyrrolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-indol-3-yl)-N-(5-oxopyrrolidin-3-yl)acetamide is a complex organic compound featuring an indole ring system, a pyrrolidinone ring, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(5-oxopyrrolidin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The indole core is then functionalized with a methyl group at the 1-position and further modified to introduce the pyrrolidinone and acetamide groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, ensuring consistency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed:
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable precursor for the development of new pharmaceuticals and organic materials.
Biology: In biological research, 2-(1-methyl-1H-indol-3-yl)-N-(5-oxopyrrolidin-3-yl)acetamide has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and signaling pathways.
Medicine: The compound has been studied for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with specific properties and functionalities.
作用機序
The mechanism by which 2-(1-methyl-1H-indol-3-yl)-N-(5-oxopyrrolidin-3-yl)acetamide exerts its effects involves interactions with molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. The pyrrolidinone and acetamide groups contribute to the compound's ability to influence cellular processes, such as inflammation and oxidative stress.
類似化合物との比較
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
N-(1-methyl-1H-indol-3-yl)acetamide: A related compound with potential biological activity.
Pyrrolidinone derivatives: Compounds containing the pyrrolidinone ring, which exhibit various biological activities.
Uniqueness: 2-(1-methyl-1H-indol-3-yl)-N-(5-oxopyrrolidin-3-yl)acetamide stands out due to its combination of indole, pyrrolidinone, and acetamide groups, which confer unique chemical and biological properties. This combination allows for diverse applications and interactions with biological targets, making it a valuable compound in scientific research and industry.
特性
IUPAC Name |
2-(1-methylindol-3-yl)-N-(5-oxopyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-18-9-10(12-4-2-3-5-13(12)18)6-15(20)17-11-7-14(19)16-8-11/h2-5,9,11H,6-8H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVOMTASKFKUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3CC(=O)NC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B2862383.png)
![N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2862385.png)
![2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-propylacetamide](/img/structure/B2862387.png)
![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole](/img/structure/B2862389.png)
![6-(3,4-dimethylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B2862390.png)



![1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2862397.png)


![ethyl 7-butyl-6-(3-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2862404.png)
